molecular formula C5H13ClN2O2 B2649036 (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride CAS No. 1807941-79-2

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride

Cat. No.: B2649036
CAS No.: 1807941-79-2
M. Wt: 168.62
InChI Key: OTLVOJOQNPBCAY-WCCKRBBISA-N
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Description

It is known for its intriguing structure and properties, making it a subject of interest in various fields such as chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride typically involves the reaction of methylamine with appropriate precursors under controlled conditions. The process may include steps such as methylation, amination, and subsequent purification to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as continuous flow synthesis and high-throughput screening can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(methylamino)propanamide hydrochloride: Shares a similar core structure but lacks the methoxy group.

    (6-methoxy-2-naphthyl)propanamide derivatives: These compounds have a different aromatic ring structure but share some functional similarities

Uniqueness

(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride is unique due to its specific methoxy and methylamino functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(2S)-3-methoxy-2-(methylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLVOJOQNPBCAY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](COC)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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